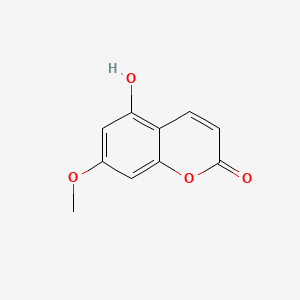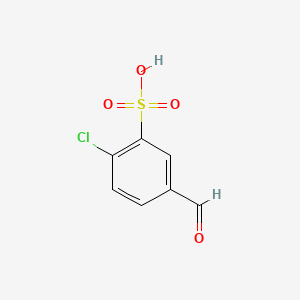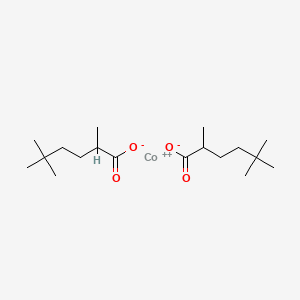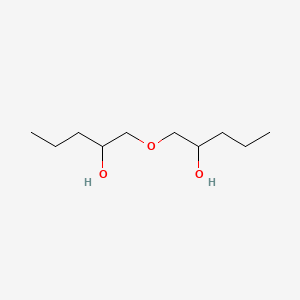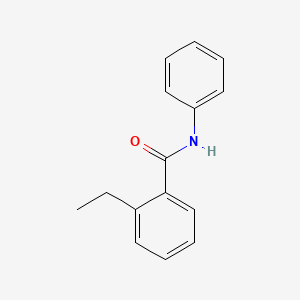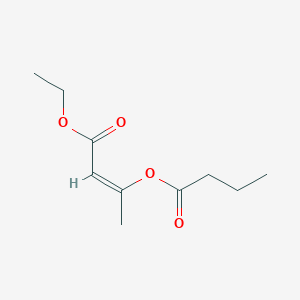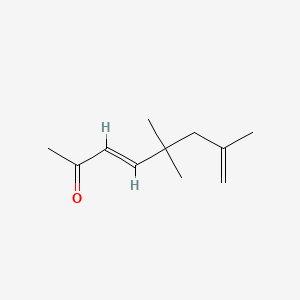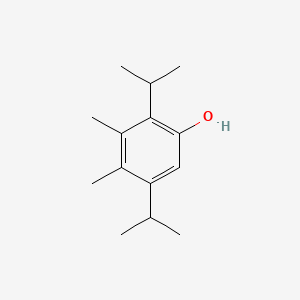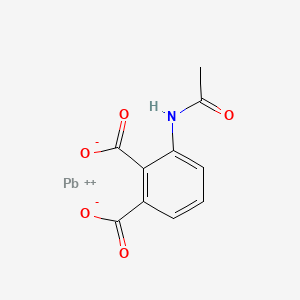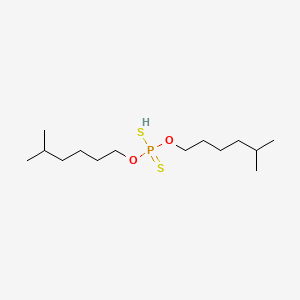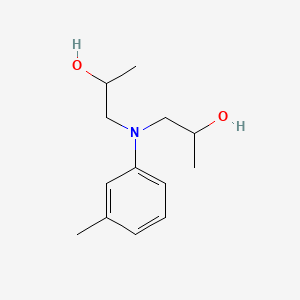
1,1'-(m-Tolylimino)dipropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white to pale brown solid with a melting point of 60-63°C and a boiling point of approximately 389°C . This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.
Métodos De Preparación
1,1’-(m-Tolylimino)dipropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of m-toluidine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,1’-(m-Tolylimino)dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
Aplicaciones Científicas De Investigación
1,1’-(m-Tolylimino)dipropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(m-Tolylimino)dipropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through interactions with enzymes and receptors, leading to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
1,1’-(m-Tolylimino)dipropan-2-ol can be compared with other similar compounds, such as:
N,N-Diisopropanol-p-toluidine: This compound has similar chemical properties and applications but may differ in terms of reactivity and stability.
N,N-Bis(2-hydroxypropyl)-p-toluidine: Another related compound with comparable uses in organic synthesis and industrial applications.
The uniqueness of 1,1’-(m-Tolylimino)dipropan-2-ol lies in its specific chemical structure, which imparts distinct reactivity and functional properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
38668-49-4 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
1-[N-(2-hydroxypropyl)-3-methylanilino]propan-2-ol |
InChI |
InChI=1S/C13H21NO2/c1-10-5-4-6-13(7-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3 |
Clave InChI |
AGRSZBOCZMNJIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(CC(C)O)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


